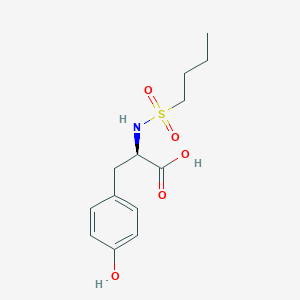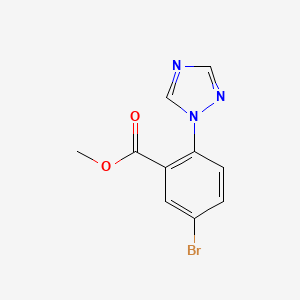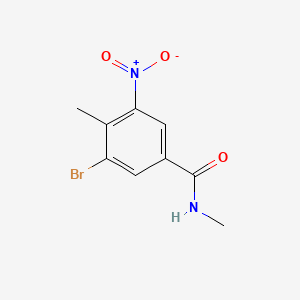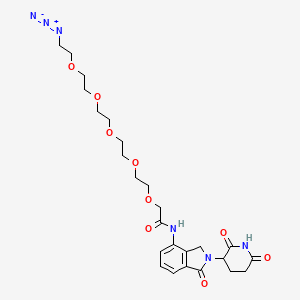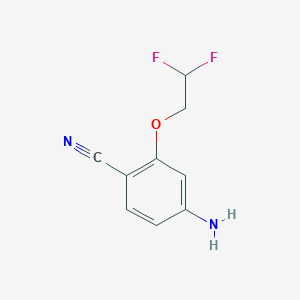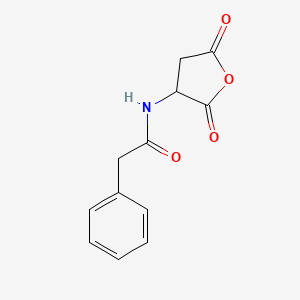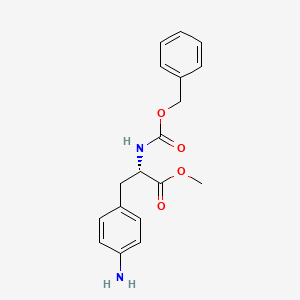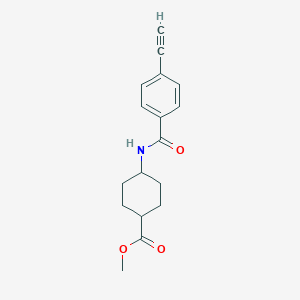
(1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexane ring substituted with a methyl ester group and a 4-ethynylbenzamido group, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate typically involves a multi-step process. One common route starts with the preparation of the cyclohexane ring, followed by the introduction of the methyl ester group. The final step involves the attachment of the 4-ethynylbenzamido group through an amide bond formation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反应分析
Types of Reactions
(1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
(1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share structural similarities and are studied for their anticancer properties.
Imidazoles: These heterocyclic compounds are used in a variety of applications, including pharmaceuticals and agrochemicals.
Uniqueness
What sets (1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structural features enable it to participate in diverse chemical reactions, making it a valuable compound in both research and industrial settings.
属性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
methyl 4-[(4-ethynylbenzoyl)amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H19NO3/c1-3-12-4-6-13(7-5-12)16(19)18-15-10-8-14(9-11-15)17(20)21-2/h1,4-7,14-15H,8-11H2,2H3,(H,18,19) |
InChI 键 |
PEBNJNIPYBHKHE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


